molecular formula C5H7F2NO B8749880 2,2-Difluoropent-4-enamide CAS No. 118337-63-6

2,2-Difluoropent-4-enamide

Cat. No.: B8749880
CAS No.: 118337-63-6
M. Wt: 135.11 g/mol
InChI Key: GUTUDWSTXIFHCA-UHFFFAOYSA-N
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Description

2,2-Difluoropent-4-enamide is a useful research compound. Its molecular formula is C5H7F2NO and its molecular weight is 135.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

118337-63-6

Molecular Formula

C5H7F2NO

Molecular Weight

135.11 g/mol

IUPAC Name

2,2-difluoropent-4-enamide

InChI

InChI=1S/C5H7F2NO/c1-2-3-5(6,7)4(8)9/h2H,1,3H2,(H2,8,9)

InChI Key

GUTUDWSTXIFHCA-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)N)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,2-difluoropent-4-enoic acid (27.2 g, 0.2 mol) in hexane (200 mi) in a three-neck flask equipped with a reflux condenser and M2 inlet is added DMF (20 drops, catalytic) and oxalyl chloride (20 mL, 0.23 mol). The mixture is stirred at room temperature for 2 h, when no further evolution of gas is seen. The solution is cooled in an ice/brine bath, the N2 inlet is replaced by an empty CaCl2 tube (to trap any solid material blown out of the flask), and a stream of NH3 gas is passed into the flask. The gas flow is maintained for 30 min after the initial vigorous reaction has subsided. The mixture is then poured into H2O (1 L) and Et2O (0.5 L). The glassware is washed with H2O and Et2O, and the washings are added to this mixture. Celite is added and insoluble material is removed by filtration. The phases are separated. The Et2O phase is washed once with brine, dried over Na2SO4, and concentrated. The aqueous phase is extracted twice with CH2Cl2. The combined extracts are washed once with brine, dried over Na2SO4, combined with the residue of the ethereal phase, and concentrated. The residue is distilled to give the title amide (20.6 g, 76%) bp 100°-110° C/10 Torr, as a slightly yellow oil which solidifies on cooling, mp 33°-35° C. 1H NMR (CDCl3)δ7.0-6.0 (2H, br.d), 5.75 (1 H, ddt, J=18, 9, 6 Hz), 5.3 (2 H, m), 2.87 (2 H, dt, J=6, 17 Hz). 19F NMR (δC6F6 =O) δ-56.0 (t, J=17 Hz).
Quantity
27.2 g
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reactant
Reaction Step One
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solvent
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0 (± 1) mol
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0 (± 1) mol
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reactant
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20 mL
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reactant
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0 (± 1) mol
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catalyst
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0.5 L
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1 L
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Yield
76%

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